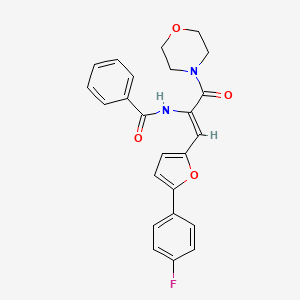

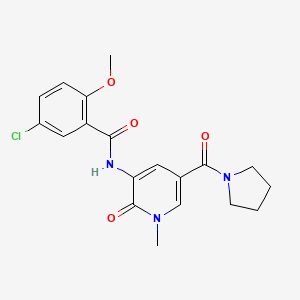

![molecular formula C8H9ClN4 B2952465 Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride CAS No. 2377032-56-7](/img/structure/B2952465.png)

Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold . An effective multi-step synthesis method for producing imidazo pyridines has been reported, achieving impressive yields ranging from 93% to 97% .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine derivatives can be obtained by various methods . For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. Direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,2-a]pyridine derivatives can vary. For instance, one derivative was reported as a yellow solid with a melting point of 239–241 °C .Scientific Research Applications

Pharmaceutical Research

Imidazo[1,2-a]pyridine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The compound’s structural characteristics make it a valuable entity for developing new therapeutic agents. Its derivatives have been explored for their potential in treating various diseases, including cancer, where they may act as kinase inhibitors or modulate other key biological pathways.

Material Science

The unique structural character of Imidazo[1,2-a]pyridine derivatives also renders them useful in material science . They can be incorporated into materials to enhance properties like thermal stability, electrical conductivity, and photoreactivity, which are crucial for developing advanced materials for various industrial applications.

Optoelectronic Devices

Due to their luminescent properties, Imidazo[1,2-a]pyridine derivatives are promising for use in optoelectronic devices . These compounds can be used in the development of light-emitting diodes (LEDs), solar cells, and other devices that require materials with specific electronic and optical properties.

Sensors

The luminescent and versatile nature of Imidazo[1,2-a]pyridine derivatives makes them suitable for sensor applications . They can be used to detect the presence of various substances, changes in pH levels, or other environmental factors, which is essential for monitoring and diagnostics in different fields.

Anti-Cancer Drugs

Research has indicated the potential of Imidazo[1,2-a]pyridine derivatives as anti-cancer drugs . Their ability to interact with biological targets relevant to cancer progression can be harnessed to develop novel oncology treatments, potentially offering new hope for patients.

Confocal Microscopy and Imaging

These derivatives have applications in confocal microscopy and imaging as emitters . Their luminescent properties allow for the development of new imaging agents that can provide clearer and more detailed images of biological tissues, aiding in research and diagnostics.

Organic Synthesis

Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis . It can be used to create a variety of complex molecules, which is fundamental for the discovery and development of new chemical entities in pharmaceuticals and other industries.

Biological Activity Studies

The intriguing chemical structure and varied biological activity of Imidazo[1,2-a]pyridine derivatives mean they are constantly being developed for new applications in medicines, organometallics, and natural products . Studying these compounds can lead to the discovery of new biological activities and therapeutic potentials.

Mechanism of Action

While the specific mechanism of action for Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride is not mentioned in the search results, it’s worth noting that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridine is a valuable scaffold in organic synthesis and pharmaceutical chemistry . Its wide range of applications in medicinal chemistry and material science suggests that it will continue to be a focus of research in the future . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues have shown promise in this area .

properties

IUPAC Name |

imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;/h1-5H,(H3,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJSZMIFJPSJFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

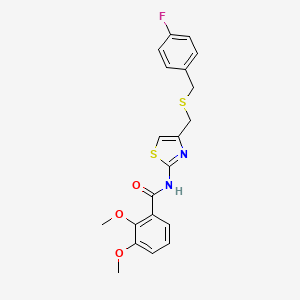

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2952387.png)

![1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952393.png)

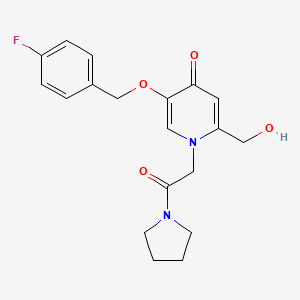

![N-(3-chloro-4-fluorophenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2952395.png)

![3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2952398.png)

![2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952399.png)